molecular formula C17H14N2O3S2 B6417327 methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate CAS No. 58915-10-9

methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate

Cat. No.: B6417327
CAS No.: 58915-10-9
M. Wt: 358.4 g/mol
InChI Key: PDOSATGBVNVWDC-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate” is a chemical compound with the molecular formula C17H14N2O3S2. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound and similar ones involves the use of 2-aminothiophenol and aromatic aldehydes . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzothiazole scaffold, which is a privileged structure in the field of synthetic and medicinal chemistry . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate has been used in a variety of scientific and industrial applications. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a catalyst in organic reactions and as an antioxidant in rubber. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of surfactants and antioxidants.

Advantages and Limitations for Lab Experiments

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate has several advantages when used in laboratory experiments. It is non-toxic, readily available, and relatively inexpensive. It is also easy to work with and can be used in a variety of reactions. However, it can be difficult to purify due to its solubility in water and ethanol.

Future Directions

Future research on methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate could focus on its use in the synthesis of new compounds and materials, as well as its potential applications in medicine and industry. Additionally, research could focus on the development of new synthesis methods for this compound and the optimization of existing methods. Finally, research could also focus on the development of new methods for purifying this compound and improving its solubility in water and ethanol.

Synthesis Methods

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate can be synthesized through a number of methods, including the reaction of 1,3-benzothiazol-2-ylsulfanylacetic acid and methyl bromide in the presence of a base, such as sodium hydroxide. The reaction yields a white crystalline solid, which is then purified by recrystallization. Another method involves the reaction of 2-chloro-1,3-benzothiazol-2-ylsulfanylacetic acid and methyl bromide in the presence of a base, such as sodium hydroxide, to yield a white crystalline solid. This solid can then be purified by recrystallization.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-22-16(21)11-6-2-3-7-12(11)18-15(20)10-23-17-19-13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSATGBVNVWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200838
Record name Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58915-10-9
Record name Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58915-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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